molecular formula C17H20N2O3S B267100 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B267100
M. Wt: 332.4 g/mol
InChI Key: STULMDJPGDFCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as IDT-7314, is a compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a member of the thiophene carboxamide family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes involved in the inflammatory response. One enzyme that has been shown to be inhibited by 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is IKKβ, which is a key regulator of the NF-κB pathway. By inhibiting this pathway, 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can reduce the production of pro-inflammatory cytokines and limit the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-cancer activity in a number of different cancer cell lines. It has also been shown to have antiviral activity against a number of different viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is that it is a highly pure compound that can be synthesized in large quantities. This makes it suitable for use in a wide range of scientific research applications. However, one limitation of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.

Future Directions

There are a number of future directions for research on 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of research that has received significant attention is its potential as a treatment for inflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in these conditions. Additionally, more research is needed to fully understand the mechanism of action of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and its effects on different cellular pathways. Finally, there is a need for more studies to investigate the potential anti-cancer and antiviral properties of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in vivo.

Synthesis Methods

The synthesis of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a multistep process that involves the reaction of 3-isopropoxybenzoyl chloride with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield the final compound. The synthesis of 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.

Scientific Research Applications

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. One area of research that has received significant attention is its anti-inflammatory properties. Studies have shown that 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

Product Name

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-6-12(8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21)

InChI Key

STULMDJPGDFCQS-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC(C)C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC(C)C)C

Origin of Product

United States

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